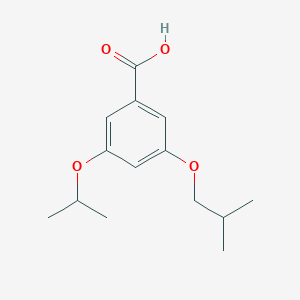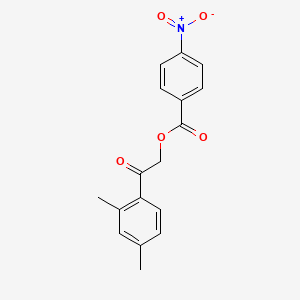
2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate
Übersicht
Beschreibung
This compound is an ester derived from 4-nitrobenzoic acid and a 2,4-dimethylphenyl-2-oxoethyl group. Ester compounds are often used in a wide range of applications, including in the production of polymers, resins, and plastics, as well as in pharmaceuticals and cosmetics .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of the corresponding carboxylic acid (in this case, 4-nitrobenzoic acid) with an alcohol (in this case, a 2,4-dimethylphenyl-2-oxoethyl alcohol) in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds typically consists of a benzene ring (from the 4-nitrobenzoate part) attached to an ester group (the -COO- part), which is in turn attached to the 2,4-dimethylphenyl-2-oxoethyl group .Chemical Reactions Analysis
Esters, including those derived from 4-nitrobenzoic acid, can undergo a variety of chemical reactions. These include hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, esters generally have pleasant smells and are often used in perfumes and flavorings. They also have relatively low boiling points compared to carboxylic acids or alcohols of similar molecular weight .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Analysis
2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate and its analogs have been extensively studied for their molecular structure. The compound 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, closely related to the chemical , was synthesized and its structure was confirmed by IR and single-crystal X-ray diffraction studies. The compound's vibrational wavenumbers were computed using HF and DFT methods, and the stability of the molecule arising from hyper-conjugative interactions and charge delocalization was analyzed using NBO analysis. The HOMO and LUMO analysis were used to determine charge transfer within the molecule, and MEP was performed by the DFT method (Kumar et al., 2014) (Kumar et al., 2014).
Crystal Engineering and Molecular Salts
2-Chloro-4-nitrobenzoic acid, a compound structurally similar to 2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate, has been used in crystal engineering to synthesize molecular salts with pyridyl and benzoic acid derivatives. These salts were structurally characterized, and their crystal structures demonstrated the occurrence of weak halogen bonds in the presence of strong hydrogen bonds. Halogen bond interactions played a vital role in the crystal stabilization of these molecular adducts (Oruganti et al., 2017).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, containing structural elements related to 2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate, have been synthesized. These frameworks exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+) ions and are selectively sensitive to benzaldehyde-based derivatives, making them potential fluorescence sensors for these chemicals (Shi et al., 2015).
Antioxidant and Urease Inhibition Activities
Compounds structurally related to 2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate have been synthesized and characterized, exhibiting potent antioxidant and urease inhibitory activities. For instance, N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine showed excellent antioxidant activity, while other derivatives exhibited potent urease inhibitory activities (Khan et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(2,4-dimethylphenyl)-2-oxoethyl] 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11-3-8-15(12(2)9-11)16(19)10-23-17(20)13-4-6-14(7-5-13)18(21)22/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYRAQLCMFOMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



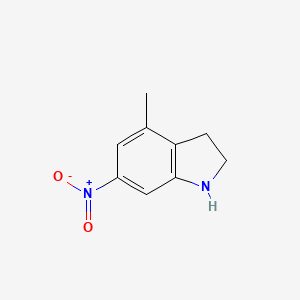
![[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1403893.png)

![2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1403895.png)

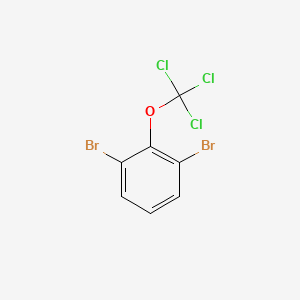
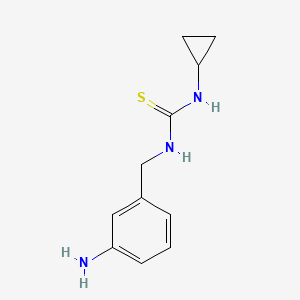
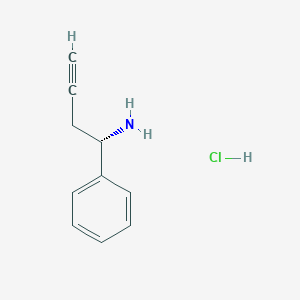
![2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1403906.png)

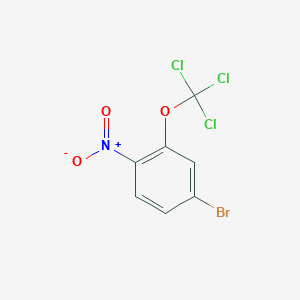

![1-Bromo-2-[chloro(difluoro)methoxy]-4,5-difluoro-benzene](/img/structure/B1403912.png)
